2,4-Dinitro-6-bromophenol

Description

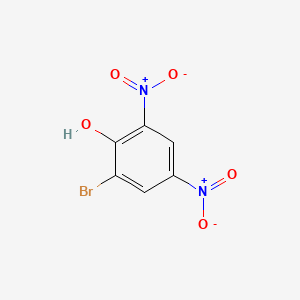

2,4-Dinitro-6-bromophenol is a halogenated phenolic compound characterized by nitro groups at the 2- and 4-positions and a bromine atom at the 6-position. This structure confers strong electron-withdrawing effects, enhancing its acidity and reactivity compared to simpler phenols. The compound is synthesized through sequential nitration and bromination steps, as inferred from analogous pathways described for related bromophenols .

Properties

CAS No. |

2316-50-9 |

|---|---|

Molecular Formula |

C6H3BrN2O5 |

Molecular Weight |

263.00 g/mol |

IUPAC Name |

2-bromo-4,6-dinitrophenol |

InChI |

InChI=1S/C6H3BrN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H |

InChI Key |

LGAQVCNAUXQEJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2,4-Dinitro-6-bromophenol and selected analogs:

Key Observations:

- Electron-Withdrawing Effects: The dual nitro groups in this compound significantly lower its pKa compared to analogs with halogens (Cl, F) or alkyl chains (Dinoseb). This makes it a stronger acid, useful in reactions requiring proton donation .

- Thermal Stability: Nitro groups reduce thermal stability, leading to decomposition at lower temperatures (~200–250°C) compared to chlorinated analogs like 6-Bromo-2,4,5-trichlorophenol, which may decompose above 250°C .

- Applications: While Dinoseb is a commercial herbicide , this compound’s applications are primarily research-oriented, such as serving as a precursor in synthesizing complex heterocycles. Fluorinated analogs like 2-Bromo-4,5-difluorophenol find niche roles in pharmaceutical intermediates due to their lipophilicity .

Reactivity Trends:

- Nitro groups in this compound enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution at the bromine site.

- Chlorinated analogs exhibit slower reactivity in substitution reactions due to weaker leaving-group ability of Cl⁻ compared to Br⁻ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.